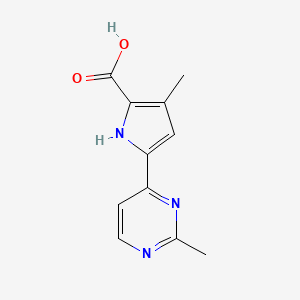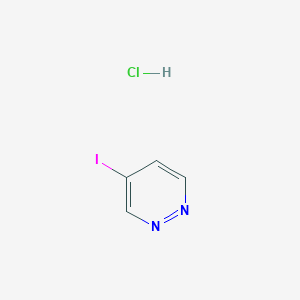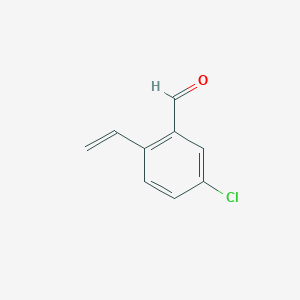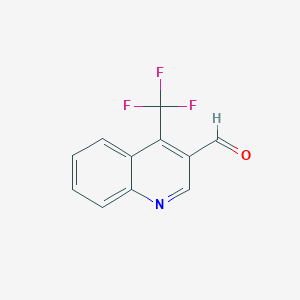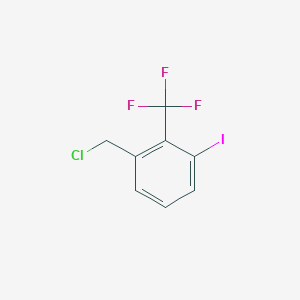
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
One common method is the radical trifluoromethylation of benzene derivatives . The chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst . The final step involves the iodination of the benzene ring, which can be achieved using iodine and an oxidizing agent such as nitric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as benzyl ethers and benzyl amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzaldehyde derivatives or reduced to form benzyl alcohol derivatives.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity . The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-3-iodo-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-(trifluoromethyl)benzene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: Has the chlorine atom directly attached to the benzene ring, leading to different chemical properties and uses.
Trifluorotoluene: Contains only the trifluoromethyl group, making it less versatile in chemical reactions compared to this compound.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C8H5ClF3I |
|---|---|
Poids moléculaire |
320.48 g/mol |
Nom IUPAC |
1-(chloromethyl)-3-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3I/c9-4-5-2-1-3-6(13)7(5)8(10,11)12/h1-3H,4H2 |
Clé InChI |
KCEYLXZOBRYBOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)C(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


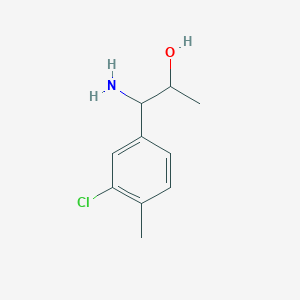
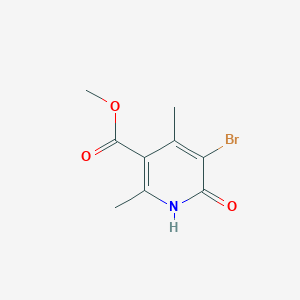
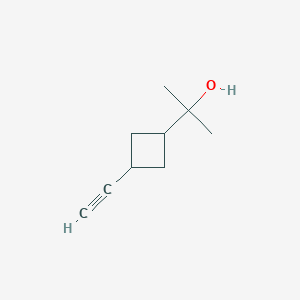
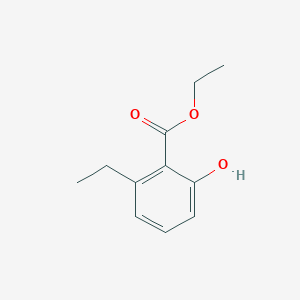
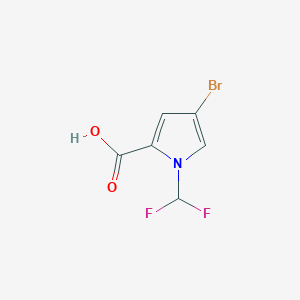
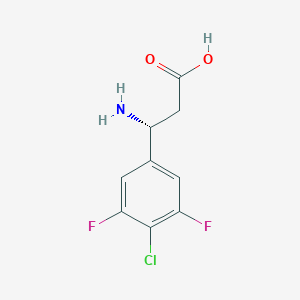
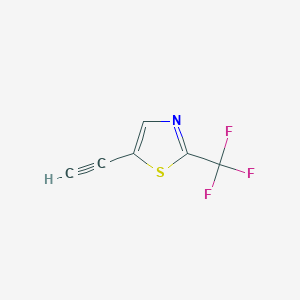
![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)
